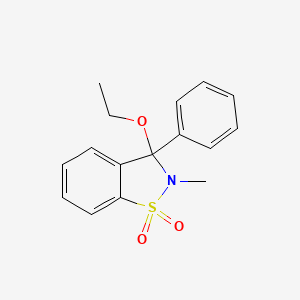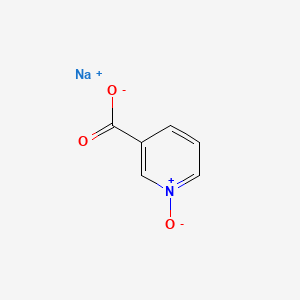
3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide is a complex organic compound with the molecular formula C16H17NO3S. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing ethoxy, methyl, and phenyl groups with a benzothiazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as specific temperature and pressure settings, as well as the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparación Con Compuestos Similares
Similar compounds to 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide include other benzothiazole derivatives such as:
3,3-Dimethyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide: Known for its use in medicinal chemistry and similar biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits a range of pharmacological activities, including antimicrobial and antihypertensive effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Propiedades
Número CAS |
18963-26-3 |
|---|---|
Fórmula molecular |
C16H17NO3S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-ethoxy-2-methyl-3-phenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C16H17NO3S/c1-3-20-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)21(18,19)17(16)2/h4-12H,3H2,1-2H3 |
Clave InChI |
WSDAYLUWMKTDQO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C2=CC=CC=C2S(=O)(=O)N1C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)

